molecular formula C20H34O3 B12430784 Imbricatoloic acid

Imbricatoloic acid

Cat. No.: B12430784
M. Wt: 322.5 g/mol
InChI Key: NSRKLZRKJJQJLD-PRXNRYBNSA-N
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Description

Imbricatoloic acid is a naturally occurring diterpenoid compound found in various plant species, particularly in the resin of certain coniferous trees

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imbricatoloic acid typically involves the extraction of the compound from natural sources. One common method includes the extraction from cypress seed oil using supercritical carbon dioxide. The residue is then extracted with 95% ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound often relies on large-scale extraction techniques, such as preparative high-performance liquid chromatography (Prep-HPLC), to isolate and purify the compound from complex mixtures .

Chemical Reactions Analysis

Types of Reactions: Imbricatoloic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, microbial transformation of this compound by Aspergillus niger results in the formation of 1α-hydroxythis compound, while transformation with Rhizopus nigricans yields 15-hydroxy-8,17-epoxylabdan-19-oic acid .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products:

Mechanism of Action

Imbricatoloic acid shares structural similarities with other diterpenic acids, such as communic acid and isocupressic acid. it is unique in its specific biological activities and chemical reactivity. For instance, while both this compound and isocupressic acid exhibit antimicrobial properties, this compound has shown a broader spectrum of activity against various pathogens .

Comparison with Similar Compounds

  • Communic acid
  • Isocupressic acid
  • Cycloartenol
  • 15-oxo-3,13Z-kolavadiene-17-oic acid

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1S,4aR)-5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14?,16?,17?,19-,20+/m1/s1

InChI Key

NSRKLZRKJJQJLD-PRXNRYBNSA-N

Isomeric SMILES

CC(CCC1C(=C)CCC2[C@@]1(CCC[C@]2(C)C(=O)O)C)CCO

Canonical SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO

Origin of Product

United States

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